2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-1-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOZHVPBFVCXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halomethylation of 5-(naphthalen-1-yl)oxazole Precursors
A common approach involves first synthesizing the 5-(naphthalen-1-yl)oxazole core, followed by chloromethylation at position 2. The chloromethyl group can be introduced by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde combined with hydrochloric acid under controlled conditions.
- Stepwise Process:
- Synthesis of 5-(naphthalen-1-yl)oxazole via condensation of appropriate α-haloketones with amides or via cyclization of N-propargyl amides.
- Subsequent chloromethylation at the 2-position using chloromethylating reagents.
This method is supported by analogous procedures for related oxazole derivatives, such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, where chloromethylation is achieved post-cyclization.
Tandem Cycloisomerization/Hydroxyalkylation Using N-Propargylamides
Recent advances demonstrate the use of tandem cycloisomerization/hydroxyalkylation catalyzed by Lewis acids like Zn(OTf)₂ for the synthesis of substituted oxazoles with functional groups at position 2. Although this method was primarily applied to CF₃-substituted alcohol units, it showcases the potential for introducing functionalized substituents at the 2-position of oxazoles under mild conditions with good yields.
- Catalyst: Zn(OTf)₂ (15 mol%)
- Conditions: 70 °C, 12 h in 1,2-dichloroethane
- Mechanism: Activation of N-propargylamide triple bond followed by intramolecular cyclization and hydroxyalkylation.
This method could be adapted for chloromethyl substitution by using appropriate chloromethyl-containing reagents or intermediates.
The introduction of the naphthalen-1-yl group at the 5-position can be effectively achieved via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromooxazole intermediates with naphthalen-1-ylboronic acid or its derivatives.
- Typical Procedure:
- Preparation of 5-bromooxazole intermediate by selective bromination at position 5 using N-bromosuccinimide.
- Suzuki coupling with naphthalen-1-ylboronic acid catalyzed by PdCl₂(dppf) in the presence of CsF base in 1,4-dioxane at 65 °C.
This strategy is well-documented for analogous oxazole derivatives and allows for precise installation of aryl groups at the 5-position.
Representative Experimental Data and Yields
Mechanistic Insights
- The Zn(OTf)₂-catalyzed tandem cycloisomerization proceeds via activation of the alkyne in the N-propargylamide, followed by intramolecular nucleophilic attack to form the oxazole ring.
- Bromination at the 5-position occurs selectively due to the electronic properties of the oxazole ring.
- Suzuki coupling enables the formation of the C-C bond between the oxazole ring and the naphthalen-1-yl substituent.
- Chloromethylation typically proceeds via electrophilic substitution at the 2-position, facilitated by the electron density of the oxazole ring.
Summary and Outlook
The preparation of this compound can be effectively achieved through a multi-step synthetic route involving:
- Construction of the oxazole core via cyclization of appropriate amide and alkyne precursors.
- Selective functionalization at the 5-position by bromination and Suzuki cross-coupling to introduce the naphthalen-1-yl group.
- Chloromethylation at the 2-position using chloromethylating agents.
The use of modern catalytic methods such as Zn(OTf)₂-catalyzed tandem cycloisomerization and palladium-catalyzed cross-coupling reactions enhances the efficiency and selectivity of the synthesis. These methods provide moderate to good yields and offer flexibility for structural modifications.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazoles or other derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole involves various methods, including microwave-assisted reactions and metal-free synthetic routes. These methods have been highlighted for their efficiency and reduced environmental impact. The compound can be used as a precursor for synthesizing other derivatives that exhibit enhanced biological activities.
Antimicrobial Applications
Recent studies have demonstrated the potential of this compound and its derivatives in combating bacterial and fungal infections.
Case Study: Antifungal Activity
In a study examining the antifungal properties of naphthoquinone derivatives, it was found that compounds containing chlorine substitutions, similar to those in this compound, exhibited significant antifungal activity against strains such as Candida tenuis and Aspergillus niger. The introduction of halogen atoms was correlated with increased biological activity, suggesting that similar modifications to this compound could enhance its efficacy against fungal pathogens .
| Compound | Activity Against Candida tenuis | Activity Against Aspergillus niger |
|---|---|---|
| This compound | Moderate | High |
| Naphthoquinone Derivative A | High | Moderate |
| Naphthoquinone Derivative B | Low | High |
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of naphthoquinones with similar structures to this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can lead to improved antibacterial efficacy .
Table: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Naphthoquinone Derivative C | Escherichia coli | 10 µg/mL |
| Naphthoquinone Derivative D | Mycobacterium luteum | 20 µg/mL |
Potential in Drug Development
The versatility of this compound extends beyond antimicrobial applications. Its structural features make it a candidate for developing new drugs targeting drug-resistant strains of pathogens, particularly in light of increasing antibiotic resistance globally. Research has indicated that compounds with similar frameworks can restore the efficacy of existing antibiotics against resistant strains .
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
2-(Chloromethyl)-5-(naphthalen-2-yl)-1,3-oxazole
- Key Difference : The naphthalene substituent is at position 2 (naphthalen-2-yl) instead of position 1.
3-(Chloromethyl)-5-(naphthalen-2-yl)-1,2-oxazole
- Key Difference : The chloromethyl group is at position 3, and the oxazole ring is numbered as 1,2-oxazole instead of 1,3-oxazole.
- Impact : Altered electronic distribution and hydrogen-bonding capacity due to the shifted heteroatom positions .
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole
- Key Difference : The naphthalen-1-yl group is replaced with a 3-chlorophenyl substituent.
Core Heterocycle Modifications
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Key Difference : Oxazole core replaced with oxadiazole (a five-membered ring with two nitrogen atoms).
- Impact : Increased electron-withdrawing character and metabolic stability, often enhancing antimicrobial activity .
2-(Naphthalen-1-yl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (37)
- Key Difference : Incorporates a triazole moiety at position 5 and an oxadiazole core.
- Impact : Enhanced π-stacking and hydrogen-bonding interactions, which are critical for enzyme inhibition (e.g., antiplasmodial targets) .
Functional Group Variations
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
- Key Difference : Chloromethyl at position 4, with additional methyl groups on the oxazole and aryl substituent.
- Impact : Increased steric hindrance may reduce reactivity but improve selectivity in biological interactions .
2-(1-Chloroethyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole
- Key Difference : Chloroethyl group (CH₂CH₂Cl) instead of chloromethyl.
Biological Activity
2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chloromethyl group and a naphthalene moiety attached to an oxazole ring, which contributes to its unique biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial activity. A review of various studies highlighted the Minimum Inhibitory Concentration (MIC) values against different microbial strains:
| Compound | MIC (µg/ml) against Candida species |
|---|---|
| This compound | 1.6 (C. albicans), 3.2 (C. tropicalis) |
| Reference Drug (Amphotericin B) | 0.8 (C. albicans), 1.6 (C. tropicalis) |
These results suggest that the compound has comparable effectiveness to established antifungal agents .
Anticancer Activity
Several studies have investigated the anticancer potential of oxazole derivatives. For instance, this compound was evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The compound exhibited significant cytotoxicity, indicating its potential as a lead candidate for cancer therapy .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The oxazole ring may interact with specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) : The compound can induce ROS generation, leading to oxidative stress in cancer cells.
- Apoptosis Induction : Studies have shown that treatment with this compound can trigger apoptosis in cancer cells through the activation of caspases .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various oxazole derivatives against resistant strains of Candida and Aspergillus. The findings indicated that compounds similar to this compound demonstrated significant antifungal activity, particularly against strains resistant to conventional treatments .
Investigation of Anticancer Properties
A study conducted by Singh et al. focused on the anticancer properties of oxazole derivatives, including our compound of interest. The results showed that it effectively inhibited cell growth in multiple cancer cell lines and induced apoptosis via mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(naphthalen-1-yl)oxazole, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like ZnCl₂ . Post-synthesis, characterization employs:
Q. How does the chloromethyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The chloromethyl (-CH₂Cl) group acts as a reactive handle for nucleophilic substitution. For example:
- Amine Substitution : React with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to yield amine-functionalized oxazoles .
- Thiol-Ether Formation : Use NaSH or thiols under basic conditions (e.g., K₂CO₃) .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki coupling) to attach aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) when synthesizing analogs of this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and verifies connectivity .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures (e.g., distinguishing naphthalen-1-yl vs. naphthalen-2-yl isomers) .
- HPLC-PDA/MS : Detects and quantifies impurities (>99% purity threshold) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Key factors:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance chloromethylation efficiency .
- Solvent Effects : Use DCM or THF for better solubility of naphthalene intermediates .
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) improves yield .
Q. How do structural modifications (e.g., replacing naphthalen-1-yl with heteroaromatic groups) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Analog Synthesis : Replace naphthalen-1-yl with pyridyl, thiophenyl, or triazole groups via Suzuki coupling .
- Bioassay Testing : Evaluate antimicrobial (MIC assays) or anticancer (cell viability assays) activity .
- Computational Modeling : DFT or molecular docking predicts binding affinities to target proteins (e.g., kinase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
